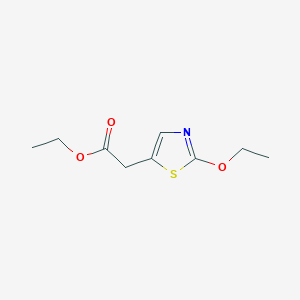

Ethyl (2-ethoxy-1,3-thiazol-5-yl)acetate

Description

Significance of Thiazole-Containing Scaffolds in Advanced Organic Synthesis

Thiazole (B1198619) derivatives are of paramount importance in the realm of organic synthesis due to their widespread presence in a variety of biologically active compounds. nih.govorganic-chemistry.org The thiazole nucleus is a core component of numerous natural products and synthetic molecules exhibiting a broad range of pharmacological activities. nist.govnih.gov This has made the development of novel synthetic routes to functionalized thiazoles a major focus for researchers.

The versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of a molecule's steric and electronic properties. This modularity is crucial in the design and synthesis of compounds for specific applications, ranging from materials science to drug discovery. The presence of the sulfur and nitrogen heteroatoms also provides unique opportunities for chemical transformations and interactions with biological targets.

Academic Context and Research Trajectory of Heterocyclic Compounds Related to Ethyl (2-ethoxy-1,3-thiazol-5-yl)acetate

Research into heterocyclic compounds related to this compound has been driven by the quest for new synthetic methodologies and the exploration of their potential applications. A significant area of investigation is the synthesis of 2-alkoxy-substituted thiazoles. A notable method for the preparation of such compounds involves the Lawesson's reagent-mediated cyclization of β-keto-thioamides, which can be efficiently carried out under microwave irradiation. nih.govorganic-chemistry.orgacs.org This approach provides a direct route to the 2-alkoxythiazole core.

The introduction of substituents at the 5-position of the thiazole ring is another active area of research. The Hantzsch thiazole synthesis, a long-standing and versatile method, allows for the construction of the thiazole ring from α-haloketones and thioamides, providing a pathway to 2,4- and 2,4,5-substituted thiazoles. mdpi.comsynarchive.comresearchgate.net While direct synthesis of 5-substituted-2-ethoxy-thiazoles is less commonly reported, the functionalization of a pre-formed 2-ethoxythiazole (B101290) represents a plausible synthetic strategy. For instance, the closely related compound, ethyl (2-phenoxy-1,3-thiazol-5-yl)acetate, can be synthesized by reacting 2-phenoxy-1,3-thiazole (B14455675) with ethyl bromoacetate (B1195939) in the presence of a base. This suggests a potential pathway for the synthesis of the title compound starting from 2-ethoxythiazole.

The ethyl acetate (B1210297) moiety at the 5-position offers a versatile handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or conversion to amides, expanding the potential for creating a library of novel derivatives.

Chemical Data of a Related Compound

| Property | Value | Source |

| Molecular Formula | C5H7NOS | nih.govsigmaaldrich.comnist.gov |

| Molecular Weight | 129.18 g/mol | nih.govsigmaaldrich.com |

| Boiling Point | 157-160 °C | sigmaaldrich.com |

| Density | 1.133 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.504 | sigmaaldrich.com |

| InChIKey | NDUWJHRKDYXRAD-UHFFFAOYSA-N | nih.govnist.gov |

| SMILES | CCOC1=NC=CS1 | nih.gov |

Structure

3D Structure

Properties

CAS No. |

918659-00-4 |

|---|---|

Molecular Formula |

C9H13NO3S |

Molecular Weight |

215.27 g/mol |

IUPAC Name |

ethyl 2-(2-ethoxy-1,3-thiazol-5-yl)acetate |

InChI |

InChI=1S/C9H13NO3S/c1-3-12-8(11)5-7-6-10-9(14-7)13-4-2/h6H,3-5H2,1-2H3 |

InChI Key |

FOWWJPRTWMZPJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=C(S1)CC(=O)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 Ethoxy 1,3 Thiazol 5 Yl Acetate

Retrosynthetic Analysis and Strategic Planning for Thiazole (B1198619) Ethyl Esters

A logical retrosynthetic analysis of the target molecule, Ethyl (2-ethoxy-1,3-thiazol-5-yl)acetate, suggests several potential synthetic pathways. The primary disconnection breaks the thiazole ring, leading to key precursors. One common strategy involves disconnecting the C-S and C-N bonds of the thiazole ring, which points towards a Hantzsch-type thiazole synthesis. This would involve the reaction of an α-halocarbonyl compound with a thioamide derivative.

Another key disconnection involves the C5-side chain, suggesting the formation of the ethyl acetate (B1210297) group from a precursor such as a 2-ethoxy-1,3-thiazole-5-carboxylic acid or a related derivative. Similarly, the 2-ethoxy group can be envisioned as being introduced from a 2-amino or 2-halo precursor.

A plausible and efficient synthetic plan would involve the initial construction of a suitably functionalized thiazole ring, followed by the modification of the substituents at the 2- and 5-positions. A key intermediate in many synthetic routes is Ethyl 2-aminothiazole-5-carboxylate . From this intermediate, the 2-amino group can be converted to the desired 2-ethoxy group, and the carboxylate at the 5-position can be homologated to the ethoxyacetate side chain.

Formation of the Thiazole Ring System in this compound

The construction of the thiazole core is a critical step in the synthesis of the target molecule. Various methods have been developed for the synthesis of thiazole rings, with the Hantzsch synthesis being a cornerstone.

Exploration of Hantzsch-type Condensation Reactions for Thiazole Ring Assembly

The Hantzsch thiazole synthesis is a widely employed method that involves the condensation of an α-haloketone with a thioamide. nih.govresearchgate.net For the synthesis of precursors to the target molecule, a variation of the Hantzsch synthesis can be utilized. For instance, the reaction of ethyl 2-chloroacetoacetate with a suitable thioamide can provide a 2-substituted-thiazole-5-carboxylate.

A one-pot, three-component Hantzsch condensation has also been developed for the synthesis of substituted thiazole derivatives, offering an efficient and environmentally benign approach. nih.gov This method can be adapted for the synthesis of the target molecule's precursors.

The synthesis of the key intermediate, Ethyl 2-aminothiazole-5-carboxylate , can be achieved through a modified Hantzsch reaction. One reported method involves the reaction of ethyl chloroacetate (B1199739) and ethyl formate (B1220265) with potassium tert-butoxide to form a chloroaldehyde intermediate, which is then reacted with thiourea (B124793) to yield the desired product. Another efficient one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate involves the reaction of ethyl acetoacetate (B1235776) with N-bromosuccinimide (NBS) followed by the addition of thiourea. tandfonline.com

Table 1: Comparison of Hantzsch-type Synthesis Conditions for Thiazole Derivatives

| Catalyst/Conditions | Reactants | Product | Yield | Reference |

| Silica (B1680970) supported tungstosilicic acid, ultrasonic irradiation | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Substituted Hantzsch thiazole derivatives | 79-90% | nih.gov |

| Solvent-free, grinding | α-haloketones, thiourea, o-hydroxybenzaldehyde | Substituted Hantzsch thiazole derivatives | High | researchgate.net |

| Potassium tert-butoxide, THF | Ethyl chloroacetate, ethyl formate, thiourea | Ethyl 2-aminothiazole-5-carboxylate | Not specified | |

| NBS, water/THF | Ethyl acetoacetate, thiourea | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Good | tandfonline.com |

Alternative Cyclization Pathways and Precursor Chemistry

Beyond the traditional Hantzsch synthesis, other cyclization methods for forming the thiazole ring have been explored. One such method involves the reaction of N-substituted α-amino acids with thionyl chloride and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to afford 2,5-disubstituted thiazoles in a metal-free reaction. acs.orgnih.govchemrxiv.orgchemrxiv.orgacs.org This approach offers a rapid and accessible route to a variety of thiazole derivatives.

Another approach involves the reaction of α-diazoketones with thiourea in the presence of PEG-400, which provides 2-aminothiazoles in good yields under green conditions. bepls.com

The synthesis of 2-aminothiazole (B372263) derivatives can also be achieved through the reaction of ketones, thiourea, and iodine in ethanol (B145695), catalyzed by triethylamine (B128534) (NEt3), offering a mild and efficient protocol. researchgate.net

Catalytic Approaches and Green Chemistry Principles in Thiazole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for chemical synthesis. bohrium.comresearchgate.net This is particularly relevant in the synthesis of thiazoles, where traditional methods often involve hazardous reagents and solvents.

Green chemistry approaches for thiazole synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. bohrium.com For example, a catalyst-free domino reaction under microwave conditions has been used to synthesize trisubstituted 1,3-thiazoles. bohrium.com

Ultrasound-assisted synthesis: Ultrasound irradiation can also accelerate reactions and lead to higher yields. bohrium.com The use of a chitosan-based biocatalyst under ultrasonic irradiation has been reported for the efficient synthesis of novel thiazole derivatives. nih.gov

Use of green solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids is a key principle of green chemistry. bepls.combohrium.com Catalyst-free synthesis of thiazole derivatives in water has been reported with good to excellent yields. bepls.com

Use of reusable catalysts: The development of heterogeneous catalysts that can be easily separated and reused is another important aspect of green chemistry. bohrium.com Silica-supported tungstosilicic acid and nano-copper powder have been used as reusable catalysts in the synthesis of thiazole derivatives. nih.govbepls.comchemicalbook.com

Elaboration of the Ethoxyacetate Side Chain and Ether Linkage

Once the thiazole ring is formed, the next critical steps involve the introduction and modification of the functional groups at the C2 and C5 positions to arrive at the final target molecule.

Esterification and Transesterification Strategies

The ethyl acetate side chain at the C5 position can be introduced through the esterification of the corresponding carboxylic acid, 2-ethoxy-1,3-thiazole-5-carboxylic acid . uni.lu This can be achieved using standard esterification methods, such as reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

Alternatively, if a different ester is initially formed, for example, a methyl ester, a transesterification reaction can be employed to convert it to the desired ethyl ester. Transesterification involves the exchange of the alkoxy group of an ester with another alcohol, often catalyzed by an acid or a base.

For the synthesis of the precursor 2-ethoxy-1,3-thiazole-5-carboxylic acid , one potential route starts from Ethyl 2-aminothiazole-5-carboxylate . The 2-amino group can be converted to a 2-halo group via a Sandmeyer-type reaction, for example, through diazotization followed by treatment with a copper(I) halide. The resulting 2-halothiazole can then be reacted with sodium ethoxide to introduce the 2-ethoxy group. Finally, hydrolysis of the ester at the 5-position would yield the desired carboxylic acid.

Introduction of the Ethoxy Group

The incorporation of the 2-ethoxy group onto the thiazole ring is a critical step in the synthesis of this compound. A foundational and highly adaptable method for constructing the thiazole core is the Hantzsch thiazole synthesis. wikipedia.orgnih.gov This multicomponent reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. nih.gov

To achieve the desired 2-ethoxy substitution, a variation of the Hantzsch synthesis can be employed. Instead of a traditional thioamide, an O-alkyl thiocarbamate, specifically O-ethyl carbonothioate (B8497899), can serve as the N-C-S fragment provider. The reaction proceeds by combining this thio-reagent with an appropriate α-halocarbonyl component that contains the ethyl acetate side chain. A suitable carbonyl reactant is ethyl 4-bromo-3-oxobutanoate.

The proposed reaction mechanism commences with the nucleophilic attack of the sulfur atom from O-ethyl carbonothioate on the α-carbon of ethyl 4-bromo-3-oxobutanoate. This is followed by an intramolecular cyclization and subsequent dehydration, which results in the formation of the aromatic 2-ethoxythiazole (B101290) ring functionalized with the ethyl acetate group at the 5-position.

Table 1: Proposed Reactants for Hantzsch-Type Synthesis

| Reactant Type | Specific Compound | Role in Synthesis |

|---|---|---|

| Thioamide Analogue | O-Ethyl Carbonothioate | Provides the S-C-N core and the 2-ethoxy group |

This synthetic approach is analogous to established procedures for creating 2-aminothiazole derivatives, where thiourea is reacted with substituted ethyl 4-bromo-3-oxobutanoates to yield ethyl (2-amino-1,3-thiazol-4-yl) acetates. researchgate.net

Innovative Synthetic Techniques Applicable to the Production of this compound

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of this compound to overcome the limitations of conventional batch processing, such as long reaction times and harsh conditions.

Flow Chemistry Methodologies for Enhanced Synthesis

Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages for the synthesis of heterocyclic compounds. uc.pt This technology enables precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic reactions. rsc.org

For the synthesis of this compound, a flow chemistry approach could be applied to the Hantzsch synthesis. uc.pt Reactants would be continuously pumped and mixed in a microreactor or a packed-bed reactor, allowing for rapid heat dissipation and controlled reaction times. This method can significantly accelerate the reaction and facilitate scalable production. uc.pt Furthermore, flow chemistry is exceptionally well-suited for C-H functionalization reactions, which could be an alternative route to introduce the acetate moiety onto a pre-formed 2-ethoxythiazole core. rsc.orgtue.nlresearchgate.net The modular nature of flow systems also allows for the integration of multiple reaction steps and in-line purification, streamlining the entire manufacturing process. uc.pt

Table 2: Comparison of Batch vs. Flow Synthesis for Heterocycles

| Parameter | Conventional Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Highly efficient due to high surface area-to-volume ratio |

| Reaction Time | Often hours to days | Seconds to minutes |

| Safety | Risks associated with large volumes and exotherms | Inherently safer with small reaction volumes and superior temperature control |

| Scalability | Difficult, often requires re-optimization | Straightforward by operating for longer durations ("scaling out") |

| Process Control | Moderate | Precise control over temperature, pressure, and residence time |

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, from hours to minutes, and improved product yields. The Hantzsch synthesis is known to be amenable to microwave assistance. wikipedia.org Applying MAOS to the synthesis of this compound could significantly accelerate the rate of the condensation and cyclization steps.

This technique works by direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional methods. The syntheses of various N-alkylated and substituted thiazole derivatives have been successfully performed using microwave irradiation, demonstrating its broad applicability in heterocyclic chemistry. nih.govnih.gov The use of MAOS would offer a more energy-efficient and high-throughput alternative to traditional refluxing conditions.

Enzymatic Transformations and Biocatalysis in Heterocyclic Synthesis

The use of enzymes and biocatalysts in organic synthesis represents a key pillar of green chemistry, offering high selectivity and mild reaction conditions. While specific enzymatic routes to this compound are not extensively documented, the principles of biocatalysis can be applied to the synthesis of thiazole derivatives. nih.govacs.org

For instance, biocatalysts such as modified chitosan (B1678972) have been employed to catalyze the formation of thiazoles under mild conditions, sometimes coupled with ultrasound irradiation to enhance reaction rates. nih.govacs.org Enzymes could potentially mediate the key condensation step in the Hantzsch synthesis, replacing chemical catalysts and reducing the environmental impact. Additionally, lipases are widely used for the kinetic resolution of racemic mixtures, a technique that could be applied if chiral analogues of the target compound were desired. researchgate.net The development of bespoke enzymes for specific bond formations continues to be an active area of research, promising future biocatalytic routes for complex heterocycles.

Chemical Reactivity and Transformation Pathways of Ethyl 2 Ethoxy 1,3 Thiazol 5 Yl Acetate

Reactivity Profile of the Thiazole (B1198619) Nucleus

The thiazole ring is an aromatic heterocycle containing sulfur and nitrogen atoms, which imparts a unique electronic distribution and reactivity. The nitrogen atom at position 3 is basic and can be protonated. The electron distribution in the thiazole ring makes the C2 position the most electron-deficient, the C4 position nearly neutral, and the C5 position slightly electron-rich. sciepub.com However, the reactivity of the thiazole nucleus in Ethyl (2-ethoxy-1,3-thiazol-5-yl)acetate is significantly influenced by its substituents: the electron-donating 2-ethoxy group and the electron-withdrawing 5-acetate group.

Electrophilic Substitution Reactions on the Thiazole Ring

Electrophilic substitution on a thiazole ring generally occurs at the C5 position, which is the most electron-rich. sciepub.comias.ac.in However, in this compound, this position is already substituted. The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. ias.ac.inlibretexts.org

The directing effects of the existing substituents must be considered. The 2-ethoxy group is an ortho-, para-director. In the thiazole ring, this corresponds to the C5 position. Since the C5 position is blocked, electrophilic attack would be directed to the C4 position. However, the C4 position is adjacent to the electron-withdrawing ethyl acetate (B1210297) group at C5, which would deactivate it. Therefore, electrophilic substitution at the C4 position would likely require forcing conditions.

Table 1: Predicted Electrophilic Substitution Reactions

| Reaction | Reagent/Catalyst | Probable Product | Position of Substitution |

|---|---|---|---|

| Halogenation | Br₂, FeBr₃ | Ethyl (4-bromo-2-ethoxy-1,3-thiazol-5-yl)acetate | C4 |

| Nitration | HNO₃, H₂SO₄ | Ethyl (2-ethoxy-4-nitro-1,3-thiazol-5-yl)acetate | C4 |

Nucleophilic Reactions at Specific Thiazole Positions

The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. sciepub.com In the case of this compound, a strong nucleophile could potentially displace the ethoxy group at the C2 position. The reactivity towards nucleophiles can be enhanced by quaternization of the ring nitrogen, which further increases the electrophilicity of the ring carbons, particularly C2. sciepub.com

Deprotonation of the thiazole ring is also a possibility. The proton at the C2 position is the most acidic in an unsubstituted thiazole. sciepub.com While the 2-ethoxy group is present in the target molecule, nucleophilic attack by a strong base, such as an organolithium reagent, could potentially lead to substitution at this position.

Table 2: Potential Nucleophilic Reactions

| Reaction Type | Reagent | Position of Attack | Potential Product |

|---|---|---|---|

| Nucleophilic Substitution | Strong nucleophiles (e.g., R-NH₂) | C2 | Ethyl (2-substituted-amino-1,3-thiazol-5-yl)acetate |

Transformations of the Ethoxycarbonyl Moiety

The ethyl acetate group attached to the C5 position of the thiazole ring is an ester, which can undergo a variety of characteristic transformations.

Ester Hydrolysis and Derivatives Formation

Esters can be hydrolyzed to their corresponding carboxylic acids and alcohols under either acidic or basic conditions. ijcce.ac.ir This reaction, known as saponification when carried out with a base, is typically irreversible and goes to completion. ijcce.ac.irdoubtnut.com

Acid-Catalyzed Hydrolysis : Treatment of this compound with water in the presence of a strong acid catalyst (e.g., H₂SO₄) will yield (2-ethoxy-1,3-thiazol-5-yl)acetic acid and ethanol (B145695). This reaction is reversible. ijcce.ac.irwikipedia.org

Base-Catalyzed Hydrolysis (Saponification) : Reaction with a base, such as sodium hydroxide (B78521), will produce the sodium salt of (2-ethoxy-1,3-thiazol-5-yl)acetic acid and ethanol. ijcce.ac.irdoubtnut.com

The ester can also be converted into other derivatives. For instance, reaction with an amine (ammonolysis) would yield the corresponding amide, (2-ethoxy-1,3-thiazol-5-yl)acetamide.

Table 3: Ester Hydrolysis and Derivative Formation

| Reaction | Reagents | Major Products |

|---|---|---|

| Acidic Hydrolysis | H₂O, H⁺ (catalyst) | (2-ethoxy-1,3-thiazol-5-yl)acetic acid, Ethanol |

| Basic Hydrolysis | NaOH, H₂O | Sodium (2-ethoxy-1,3-thiazol-5-yl)acetate, Ethanol |

Reduction and Other Functional Group Interconversions of the Ester

The ester group can be reduced to a primary alcohol. Strong reducing agents are typically required for this transformation.

Reduction : The use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent would reduce the ethyl ester to 2-(2-ethoxy-1,3-thiazol-5-yl)ethanol.

Other interconversions of the ester functional group are also possible, expanding the synthetic utility of the parent molecule.

Table 4: Ester Reduction

| Reaction | Reagent | Product |

|---|

Chemical Stability and Degradation Pathways of the Ether Linkage

The 2-ethoxy group is an ether linkage. Ethers are generally known for their chemical stability and are resistant to cleavage by many reagents. masterorganicchemistry.com However, they can be cleaved under harsh conditions, typically involving strong acids. masterorganicchemistry.comyoutube.com

The cleavage of the C-O bond of the ether is an acid-catalyzed nucleophilic substitution reaction. masterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), which makes the ethoxy group a better leaving group (ethanol). youtube.com The subsequent step involves the attack of a nucleophile (the halide ion) on the adjacent carbon atom.

For the 2-ethoxythiazole (B101290) moiety, the cleavage would involve the protonation of the ether oxygen, followed by nucleophilic attack of the halide ion at the ethyl group (S_N2 mechanism) or at the C2 position of the thiazole ring. Given that the C2 of the thiazole is part of an aromatic system, attack on the ethyl group is more plausible, leading to the formation of 2-hydroxythiazole (which exists in tautomeric equilibrium with thiazol-2(3H)-one) and ethyl halide.

Table 5: Ether Linkage Cleavage

| Reaction | Reagents | Potential Products |

|---|

Advanced Derivatization Strategies for Structural Modification of this compound

The structural framework of this compound allows for a variety of derivatization strategies, targeting the ester functionality, the ethoxy group, and the thiazole ring itself. These modifications can lead to a diverse array of novel compounds with potentially unique properties.

One primary avenue for derivatization involves the manipulation of the ethyl acetate side chain. The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (2-ethoxy-1,3-thiazol-5-yl)acetic acid. libretexts.org This carboxylic acid serves as a versatile intermediate for the synthesis of a wide range of derivatives. For instance, it can be converted to amides through reaction with various amines, a common strategy in the development of biologically active molecules. nih.govnih.gov Furthermore, the methylene (B1212753) group adjacent to the carbonyl can be a site for further functionalization.

The 2-ethoxy group represents another handle for derivatization. Although 2-alkoxythiazoles are generally less reactive towards nucleophilic substitution compared to their 2-halo counterparts, displacement of the ethoxy group can be achieved with potent nucleophiles. rsc.org This allows for the introduction of various substituents at the 2-position, significantly altering the electronic properties and steric profile of the molecule.

Electrophilic substitution on the thiazole ring provides another route for structural modification. With the 5-position occupied, electrophilic attack is anticipated to occur at the 4-position of the thiazole ring. pharmaguideline.com Halogenation, nitration, and sulfonation are common electrophilic substitution reactions that could be employed to introduce new functional groups onto the thiazole core. pharmaguideline.com

Finally, the existing functional groups can be utilized in cyclization reactions to construct fused heterocyclic systems. For example, the acetic acid derivative could potentially undergo intramolecular cyclization reactions to form thiazolopyridinone or other bicyclic structures, a strategy often employed in the synthesis of complex heterocyclic scaffolds. researchgate.netmdpi.com

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent/Conditions | Potential Product | Reference |

| Ester Hydrolysis | Acid or Base | (2-ethoxy-1,3-thiazol-5-yl)acetic acid | libretexts.org |

| Amidation | Carboxylic acid derivative, Amine, Coupling agent | N-substituted 2-(2-ethoxy-1,3-thiazol-5-yl)acetamide | nih.govnih.gov |

| Nucleophilic Substitution at C2 | Strong Nucleophile (e.g., R-NH2, R-SNa) | 2-Substituted-thiazole derivative | rsc.org |

| Electrophilic Halogenation at C4 | Halogenating agent (e.g., NBS, Br2) | Ethyl (4-halo-2-ethoxy-1,3-thiazol-5-yl)acetate | pharmaguideline.com |

| Intramolecular Cyclization | Dehydrating agent/High temperature | Fused heterocyclic systems | researchgate.netmdpi.com |

Mechanistic Investigations of Key Reaction Pathways

The reaction pathways of this compound are governed by fundamental mechanistic principles of organic chemistry, particularly those pertaining to heterocyclic and aromatic compounds.

The hydrolysis of the ethyl acetate group proceeds through a nucleophilic acyl substitution mechanism. libretexts.org In acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl carbon towards nucleophilic attack by water. In basic conditions (saponification), a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate and ethanol. libretexts.org

Nucleophilic aromatic substitution (SNAr) is the likely mechanism for the displacement of the 2-ethoxy group. ksu.edu.sawikipedia.org This pathway typically involves the attack of a nucleophile on the electron-deficient C2 carbon of the thiazole ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent departure of the ethoxide leaving group restores the aromaticity of the thiazole ring. The rate of this reaction is influenced by the strength of the nucleophile and the stability of the leaving group. The electron-withdrawing nature of the nitrogen atom in the thiazole ring facilitates this type of reaction at the C2 position. pharmaguideline.com

Electrophilic aromatic substitution at the C4 position would proceed via a mechanism involving the formation of a cationic intermediate, often referred to as a sigma complex or arenium ion. The electrophile attacks the electron-rich C4 position of the thiazole ring, leading to a resonance-stabilized carbocation. The loss of a proton from the C4 carbon then restores the aromaticity of the ring, yielding the substituted product. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of this reaction.

Table 2: Mechanistic Overview of Key Reactions

| Reaction | Mechanism Type | Key Intermediates | Driving Force | Reference |

| Ester Hydrolysis | Nucleophilic Acyl Substitution | Tetrahedral Intermediate | Regeneration of carbonyl | libretexts.org |

| Nucleophilic Substitution at C2 | Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | Restoration of aromaticity | ksu.edu.sawikipedia.org |

| Electrophilic Substitution at C4 | Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) | Restoration of aromaticity | pharmaguideline.com |

Computational Chemistry and Theoretical Studies on Ethyl 2 Ethoxy 1,3 Thiazol 5 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the optimal three-dimensional structure of a molecule and describe the distribution of its electrons.

Ab-initio and Density Functional Theory (DFT) are two of the most widely used methods in quantum chemistry to study thiazole (B1198619) derivatives. nih.govplos.org Ab-initio methods, such as Hartree-Fock (HF), derive their results from first principles without using experimental data. sigmaaldrich.com DFT, a popular alternative, calculates the electronic structure based on the electron density, offering a favorable balance between computational cost and accuracy. sigmaaldrich.com The B3LYP functional, a hybrid DFT method, combined with basis sets like 6-311G(d,p) or 6-311++G(d,p), is frequently employed for geometry optimization and frequency calculations of thiazole-containing compounds. sigmaaldrich.com

While specific crystallographic data for Ethyl (2-ethoxy-1,3-thiazol-5-yl)acetate is not publicly available, DFT calculations on the closely related 2-ethoxythiazole (B101290) molecule provide validated insights into the expected geometry of the core ring structure. thegoodscentscompany.com These studies show that calculated geometric parameters are generally in good agreement with experimental findings for similar compounds. sigmaaldrich.comthegoodscentscompany.com For instance, DFT calculations can accurately predict the bond lengths and angles of the thiazole ring, which are crucial for understanding its chemical behavior.

Below is a table of selected calculated geometric parameters for the analogous 2-ethoxythiazole molecule, providing an approximation for the corresponding section of this compound.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) thegoodscentscompany.com | Calculated Value (HSEH1PBE/6-311++G(d,p)) thegoodscentscompany.com |

|---|---|---|

| C1-S Bond Length (Å) | 1.751 | 1.742 |

| C2-N7 Bond Length (Å) | 1.383 | 1.375 |

| C1-N7 Bond Length (Å) | 1.294 | 1.292 |

| C1-S-C3 Angle (°) | 89.6 | 89.7 |

| S-C3-C2 Angle (°) | 114.7 | 114.6 |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For thiazole derivatives, the HOMO is typically spread over the electron-rich thiazole ring, while the LUMO's location can be influenced by acceptor groups. researchgate.net In this compound, the electron-donating ethoxy group at the C2 position and the π-system of the thiazole ring are expected to be major contributors to the HOMO. The LUMO is likely to be distributed over the thiazole ring and influenced by the electron-withdrawing character of the ethyl acetate (B1210297) group at the C5 position.

Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution and intramolecular interactions. researchgate.net It can reveal charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy. For example, studies on thiazole azo dyes show significant charge transfer from the thiazole ring towards acceptor moieties, which stabilizes the molecule. researchgate.net

The following table presents quantum chemical parameters calculated for various thiazole derivatives, illustrating the typical range of values obtained through DFT studies.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2-amino-4-(p-tolyl)thiazole | -5.69 | -0.99 | 4.70 | nih.gov |

| 2-methoxy-1,3-thiazole | -6.18 | -0.65 | 5.53 | nih.gov |

| thiazole-4-carboxaldehyde | -6.90 | -2.14 | 4.76 | nih.gov |

The 1,3-thiazole ring is an aromatic heterocycle. nih.gov Its aromaticity arises from the delocalization of six π-electrons over the five-membered ring, which satisfies Hückel's rule. nih.gov This aromatic character is a primary contributor to the chemical stability of thiazole and its derivatives. nih.gov

Molecular Modeling and Simulation Approaches

While quantum calculations describe static molecular properties, molecular modeling and simulation techniques explore the dynamic nature of molecules, including their conformational flexibility and behavior over time.

This compound has several rotatable single bonds, leading to various possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the most stable conformers by calculating the potential energy as a function of bond rotation. The key rotatable bonds are within the ethoxy and ethyl acetate side chains.

The table below lists the key dihedral angles that would be investigated in a conformational analysis of this compound.

| Dihedral Angle | Description | Expected Low-Energy Conformations |

|---|---|---|

| C(ring)-C(methylene)-C(carbonyl)-O | Rotation of the acetate carbonyl group relative to the ring | Planar or near-planar to maximize conjugation |

| C(methylene)-C(carbonyl)-O-C(ethyl) | Ester conformation | Trans (approx. 180°) preferred |

| C(ring)-O-C(ethyl)-C(methyl) | Orientation of the ethoxy group | Gauche or anti conformations |

Molecular Dynamics (MD) simulations provide a powerful method to explore the conformational space and dynamic behavior of a molecule in a simulated environment, such as in a solvent, over a period of time. plos.org By solving Newton's equations of motion for the atoms in the system, MD simulations generate a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. researchgate.net

For this compound, an MD simulation could reveal the flexibility of the ethoxy and ethyl acetate side chains and the stability of the interactions between them. nih.gov It allows for the observation of transitions between different conformational states, providing a more complete picture than static energy minimization. researchgate.net Analysis of the MD trajectory can yield important information on the stability of the molecule's structure and its interactions with its surroundings, which is crucial for understanding its behavior in a realistic chemical or biological context. plos.org

Prediction of Chemical Reactivity and Regioselectivity via Computational Descriptors

Computational chemistry serves as a powerful predictive tool in modern organic synthesis, allowing for the in silico evaluation of a molecule's reactivity and the regioselectivity of its potential reactions. For a molecule like this compound, Density Functional Theory (DFT) calculations would be the primary method to determine various electronic and structural descriptors that govern its chemical behavior. bohrium.comresearchgate.net

Key computational descriptors that are analyzed include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a smaller gap generally suggests higher reactivity. rsc.org For instance, in studies of pyrazolyl–thiazole derivatives, compounds with smaller HOMO-LUMO gaps were found to be more reactive. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Red-colored regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote electron-deficient areas (positive potential), prone to nucleophilic attack. This allows for the prediction of where reactive species will preferentially interact with the thiazole ring and its substituents. nih.gov

Natural Atomic Charges: Calculations can determine the partial charge on each atom within the molecule. This information helps identify the most electropositive and electronegative sites. In thiazole derivatives, the sulfur atom can be electropositive, and the nitrogen and oxygen atoms are typically electronegative sites, influencing the molecule's interaction with other reagents. nih.gov

Fukui Functions: These descriptors are used to predict regioselectivity in reactions like electrophilic, nucleophilic, and radical attacks. By analyzing the Fukui indices for each atom, chemists can determine the most likely site of reaction on the thiazole ring. The calculated pi-electron density generally marks the C5 position of the thiazole ring as a primary site for electrophilic substitution. wikipedia.org

The following table illustrates the type of data that would be generated from DFT calculations for a thiazole derivative to predict its reactivity profile.

| Computational Descriptor | Illustrative Value/Prediction for a Thiazole Derivative | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests moderate chemical stability. rsc.org |

| Most Negative Potential (MEP) | Carbonyl Oxygen of the acetate group | Likely site for electrophilic attack or hydrogen bonding. nih.gov |

| Most Positive Potential (MEP) | Hydrogen atoms on the ethyl groups | Potential sites for nucleophilic interaction. |

| Natural Charge on N(3) | -0.45 e | Indicates a site susceptible to electrophiles. nih.gov |

| Natural Charge on S(1) | +0.51 e | Suggests the sulfur atom is relatively electron-deficient. nih.gov |

Note: The values in this table are illustrative for a generic thiazole derivative and are not the result of a specific calculation on this compound.

By analyzing these descriptors, a detailed reactivity map of this compound could be constructed, guiding synthetic chemists in designing reactions with high regioselectivity and yield. For example, DFT calculations have been successfully used to explain the reversed regioselectivity observed in the synthesis of certain substituted thiazoles. researchgate.net

Computational Methods for Understanding Molecular Interactions (e.g., with catalysts or reagents)

Understanding how a molecule like this compound interacts with catalysts or other reagents at a molecular level is crucial for optimizing reaction conditions and developing new synthetic pathways. Molecular docking and other simulation techniques are the primary computational methods used for this purpose. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to study the interaction of small molecules with large biological targets like enzymes, but the same principles apply to understanding interactions with chemical catalysts. nih.govresearchgate.net In the context of this compound, docking studies could be used to:

Model Interactions with a Catalyst: Simulate how the thiazole derivative fits into the active site of a catalyst (e.g., a transition metal complex or a biocatalyst). mdpi.com

Predict Binding Affinity: Calculate a "binding score" or free energy of binding (ΔG), which quantifies the strength of the interaction. A lower binding energy typically indicates a more stable complex and potentially a more efficient catalytic process.

Visualize Interaction Modes: Identify the specific non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, that stabilize the substrate-catalyst complex. nih.gov For example, the nitrogen and oxygen atoms in this compound would be expected to act as hydrogen bond acceptors.

Interaction Energy Calculations: DFT and other quantum mechanical methods can be used to precisely calculate the interaction energies between the thiazole derivative and a reagent or catalyst. These calculations can decompose the total interaction energy into components like electrostatic, dispersion, and exchange-repulsion forces, providing a deep understanding of the nature of the binding. bohrium.com

The table below outlines the kind of information that would be generated from a molecular docking study of a thiazole derivative with a hypothetical catalyst.

| Parameter | Illustrative Finding | Significance |

| Binding Affinity (ΔG) | -7.5 kcal/mol | Suggests a favorable and spontaneous binding to the catalyst's active site. mdpi.com |

| Key Interacting Residues/Sites | Active site metal center, specific amino acids | Identifies the precise parts of the catalyst responsible for binding and activation. |

| Dominant Interaction Type | Hydrogen bond between the carbonyl oxygen and a donor site on the catalyst. | Explains the primary force holding the substrate in the correct orientation for reaction. nih.gov |

| Predicted Conformation | Planar orientation of the thiazole ring relative to the catalytic surface. | Provides insight into the geometry required for the reaction to proceed. |

Note: The values and findings in this table are illustrative and represent typical outputs from a molecular docking simulation for a thiazole derivative.

These computational approaches provide invaluable, atom-level insights that are often difficult or impossible to obtain through experimental means alone. They not only explain observed reactivity and interactions but also guide the rational design of new catalysts and reaction conditions tailored for specific molecules like this compound.

Ethyl 2 Ethoxy 1,3 Thiazol 5 Yl Acetate As a Versatile Synthetic Intermediate

Role as a Key Building Block in the Synthesis of Complex Organic Architectures

The molecular structure of Ethyl (2-ethoxy-1,3-thiazol-5-yl)acetate is primed for use as a foundational component in organic synthesis. The thiazole (B1198619) ring itself is a stable aromatic system, but the attached functional groups offer points for chemical modification. The ethoxy group at position 2 is an electron-donating group, which influences the reactivity of the thiazole ring. vulcanchem.com Meanwhile, the ethyl acetate (B1210297) group at position 5 provides a side chain that can be readily modified through various chemical reactions, such as hydrolysis, amidation, or reduction.

This strategic combination of a stable heterocyclic core with reactive peripheral groups allows for its incorporation into larger, more complex molecular designs. Chemists can utilize this compound as a scaffold, building upon it to create novel structures with desired electronic, physical, or biological properties. The development of new molecular building blocks is essential for advancing fields like organic electronics and drug discovery, and thiazole-based structures are frequently employed for this purpose. chemrxiv.org

| Functional Group | Position | Synthetic Potential |

| 1,3-Thiazole Ring | Core | Provides a stable, aromatic heterocyclic scaffold. |

| Ethoxy Group | C2 | Acts as an electron-donating group, modulating the ring's reactivity. |

| Ethyl Acetate Group | C5 | Allows for various chemical transformations (e.g., hydrolysis to a carboxylic acid, amidation to form amides). |

Strategic Incorporation into Multi-Step Organic Synthesis Pathways

In multi-step synthesis, the order and manner in which different molecular fragments are assembled are critical for efficiency and yield. This compound can be strategically introduced at various points in a synthetic sequence. For instance, it can be prepared early in the process and then its acetate side chain can be elaborated upon in subsequent steps. Alternatively, a more complex molecule can be constructed first, followed by the formation of the thiazole ring late in the synthesis.

Modern synthetic strategies, such as continuous flow chemistry, offer precise control over reaction conditions and allow for the rapid synthesis of complex molecules without the need to isolate intermediate compounds. nih.gov Thiazole derivatives are well-suited for these automated processes. A multi-step flow synthesis could involve the initial formation of a thiazole, followed by subsequent reactions in a continuous sequence to build a more functionalized product. nih.gov This strategic approach is highly efficient and can lead to high yields of the final product in a short amount of time. nih.gov

| Step | Reaction Type | Description | Purpose |

| 1 | Hantzsch Thiazole Synthesis | Reaction of an alpha-haloketone with a thioamide to form the thiazole ring. | To create the core heterocyclic structure. |

| 2 | Side-Chain Modification | Hydrolysis of the ethyl acetate group to the corresponding carboxylic acid. | To prepare for subsequent coupling reactions. |

| 3 | Amide Coupling | Reaction of the carboxylic acid with an amine to form an amide bond. | To attach a new molecular fragment and build complexity. |

| 4 | Further Functionalization | Modification of other parts of the molecule or the newly introduced fragment. | To achieve the final target structure. |

Precursor in the Formation of Fused and Bridged Heterocyclic Systems

A key application of versatile intermediates like this compound is in the synthesis of polycyclic systems, where multiple rings are joined together. These can be either fused systems, where rings share a common bond, or bridged systems, where rings share two non-adjacent atoms. iupac.org

Thiazole derivatives are frequently used as precursors for creating more complex, fused heterocyclic structures. For example, compounds with a similar thiazole core can undergo cyclization reactions to form fused systems like thiazolo[2,3-e] vulcanchem.comrsc.orgresearchgate.netdiazaphospholes. rsc.org Such reactions often involve a one-pot, multi-component approach where the thiazole derivative reacts with other reagents to build the new ring system directly onto the existing one. rsc.org The ability to construct these intricate architectures is valuable in drug discovery, as fused ring systems are common motifs in many pharmaceutical agents. Similarly, the nitrogen atom of the thiazole ring and the functional groups on the side chain could potentially be used to form bridged derivatives, creating rigid, three-dimensional molecular structures. researchgate.net

| Parent Heterocycle | Fused Ring System Example | Synthetic Approach |

| 1,3-Thiazole | Thiazolo[2,3-e] vulcanchem.comrsc.orgresearchgate.netdiazaphosphole | One-pot, three-component reaction of an amino-thiazole with an aldehyde and a phosphorus reagent. rsc.org |

| 1,3-Thiazole | Thiazolo[3,2-a]pyrimidine | Cyclocondensation reaction of an amino-thiazole with a β-ketoester. |

| 1,3-Thiazole | Imidazo[2,1-b]thiazole | Reaction of a 2-aminothiazole (B372263) with an α-haloketone. |

Scalability Considerations for Process Development and Large-Scale Synthesis

Transitioning a chemical synthesis from a small-scale laboratory setting to large-scale industrial production presents significant challenges. This process, known as scale-up, requires careful optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and product quality. nih.gov For a compound like this compound, scalability is a key consideration if it is to be used as an intermediate in the manufacture of pharmaceuticals or other commercial products.

Process development chemists would focus on several key areas. These include replacing expensive or hazardous reagents with safer, more economical alternatives, optimizing reaction temperature and time to maximize yield and minimize byproduct formation, and developing efficient purification methods suitable for large quantities. acs.org For example, a synthesis that works well on a gram scale might be impractical on a kilogram scale due to issues with heat transfer, mixing, or the handling of toxic materials. acs.org Successful process development ensures that the synthesis is not only scientifically sound but also commercially viable and environmentally sustainable. acs.org

| Parameter | Laboratory Scale (Grams) | Large Scale (Kilograms) |

| Reagents | High-purity, often expensive reagents are common. | Focus on low-cost, readily available, and less hazardous materials. acs.org |

| Solvents | A wide variety of solvents may be used. | Solvent choice is restricted by cost, safety, and environmental impact. |

| Temperature Control | Easily managed with standard lab equipment. | Requires specialized reactors to manage heat generated from the reaction (exotherms). |

| Purification | Often done by column chromatography. | Chromatography is often too expensive; crystallization or distillation is preferred. ethernet.edu.et |

| Yield & Purity | High purity is the primary goal, sometimes at the expense of yield. | High yield and consistent purity are both critical for commercial viability. nih.gov |

Q & A

Q. What are the optimal synthetic routes for Ethyl (2-ethoxy-1,3-thiazol-5-yl)acetate, and how can purity be validated?

The compound is synthesized via nucleophilic substitution reactions involving thiazole and triazine precursors, followed by purification using silica gel chromatography . Purity validation employs melting point analysis (reported as 449 K in single-crystal studies) and spectroscopic techniques like -NMR and IR to confirm functional groups. High-performance liquid chromatography (HPLC) can further assess purity by detecting residual solvents or unreacted intermediates .

Q. How is X-ray crystallography employed to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on a Bruker SMART APEX CCD diffractometer using MoKα radiation (λ = 0.71073 Å). Unit cell parameters (e.g., ) are refined from 2,512 reflections . Data collection at 298 K with θ ranging from 1.9° to 26.5° ensures high-resolution structural determination. SHELXL refines the structure, achieving -values of 0.047 and -values of 0.128 .

Q. What spectroscopic methods are critical for structural elucidation?

- NMR : - and -NMR identify proton environments and carbon frameworks, such as the thiazole ring (δ ~7–8 ppm) and ester carbonyl (δ ~170 ppm).

- IR : Stretching vibrations for C=O (ester, ~1740 cm) and C=N (thiazole, ~1650 cm) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (, corresponding to ) .

Q. How are bond length anomalies in the crystal structure interpreted?

Bond lengths between single and double bond values (e.g., C–N bonds in the nitroimine group: 1.357–1.380 Å) indicate conjugation effects. For example, the C7–N3 bond (1.357 Å) is shorter than a typical C–N single bond (1.47 Å) due to resonance with the nitro group . Such anomalies are analyzed using SHELXL's full-matrix least-squares refinement, which accounts for anisotropic displacement parameters .

Q. What intermolecular interactions stabilize the crystal lattice?

The lattice is stabilized by:

- Classical N–H···O hydrogen bonds (e.g., N3–H3A···O4, 2.02 Å).

- Non-classical C–H···O/N interactions (e.g., C10–H10···N6, 2.48 Å).

- Halogen bonding between Cl1 and O4 (3.020 Å, angle 178.1°), enhancing packing efficiency .

Advanced Research Questions

Q. How do non-covalent interactions influence the compound’s stability and bioactivity?

Halogen bonding (Cl···O) and hydrogen bonding networks increase thermal stability (melting point = 449 K) and influence insecticidal activity by maintaining the planar conformation of the nitroimine group, critical for binding to nicotinic acetylcholine receptors . Molecular docking studies can model these interactions using software like AutoDock Vina, leveraging crystallographic data for accuracy.

Q. What computational methods predict the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize the geometry and compute frontier molecular orbitals. The HOMO-LUMO gap (~4.5 eV) indicates reactivity at electron-deficient sites (e.g., nitroimine group). Electrostatic potential maps reveal nucleophilic regions (O atoms) and electrophilic regions (Cl atom), guiding derivatization strategies .

Q. How are data contradictions in crystallographic refinement resolved using SHELX?

Discrepancies between and are minimized via iterative refinement in SHELXL. For example, high residual electron density peaks (>0.3 eÅ) near Cl1 suggest disordered solvent molecules, which are modeled using PART instructions. Constraints (e.g., AFIX 66 for rigid groups) and twin refinement (for non-merohedral twinning) improve values (0.075 in this case) .

Q. What strategies optimize the synthesis of derivatives with modified substituents?

Substituent effects are studied via Hammett plots. For instance, replacing the ethoxy group with electron-withdrawing substituents (e.g., –CF) increases electrophilicity at the thiazole ring. Reaction conditions (e.g., solvent polarity, temperature) are optimized using Design of Experiments (DoE) to maximize yield (>90%) and minimize byproducts .

Q. How does conjugation in the nitroimine group affect molecular conformation?

The nitroimine group’s conjugation delocalizes π-electrons across the triazine ring, reducing the C7–N4 bond length to 1.357 Å and fixing the dihedral angle between the thiazole and triazine rings at 69.62°. This planar conformation enhances π-π stacking in the crystal lattice and bioactivity by aligning with target receptor pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.